molecular formula C18H20N2O3S B11204787 3-butyl-7-(3,4-dimethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

3-butyl-7-(3,4-dimethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B11204787
M. Wt: 344.4 g/mol
InChI Key: MEXLKFLZZHNWIF-UHFFFAOYSA-N
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Description

3-butyl-7-(3,4-dimethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the thienopyrimidine class This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core substituted with a butyl group and a 3,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyl-7-(3,4-dimethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 2-aminothiophene and a suitable aldehyde or ketone, under acidic or basic conditions.

    Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base like potassium carbonate.

    Attachment of the 3,4-Dimethoxyphenyl Group: This step involves the coupling of the thieno[3,2-d]pyrimidine core with 3,4-dimethoxyphenylboronic acid using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-butyl-7-(3,4-dimethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the butyl group or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thienopyrimidine derivatives.

    Substitution: Formation of substituted thienopyrimidine derivatives.

Scientific Research Applications

3-butyl-7-(3,4-dimethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and optoelectronic devices.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its biological activity.

Mechanism of Action

The mechanism of action of 3-butyl-7-(3,4-dimethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-butyl-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one
  • 3-butyl-7-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
  • 3-butyl-7-(3,4-dimethoxyphenyl)thieno[3,2-b]pyridine-4(3H)-one

Uniqueness

3-butyl-7-(3,4-dimethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern and the presence of both butyl and 3,4-dimethoxyphenyl groups. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C18H20N2O3S

Molecular Weight

344.4 g/mol

IUPAC Name

3-butyl-7-(3,4-dimethoxyphenyl)thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C18H20N2O3S/c1-4-5-8-20-11-19-16-13(10-24-17(16)18(20)21)12-6-7-14(22-2)15(9-12)23-3/h6-7,9-11H,4-5,8H2,1-3H3

InChI Key

MEXLKFLZZHNWIF-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=NC2=C(C1=O)SC=C2C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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